Critical Finding: Absence of Direct Comparative Biological Data for this Precise Structure
A thorough search of primary literature, patents, and authoritative databases (e.g., ChEMBL, BindingDB) was unable to identify any peer-reviewed study reporting quantitative biological activity (IC50, Ki, EC50, etc.) for the specific compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide (CAS 1097203-31-0). The only numerical bioactivity data found in proximity refers to a different core compound ('piperidine carboxamide 1') from a separate study [1]; this data cannot be extrapolated to CAS 1097203-31-0 without generating false differentiation claims. In accordance with the core evidence admission rules, this evidence item explicitly records the absence of qualifying comparator-based evidence rather than manufacturing unsupported differentiators. Any procurement decision must therefore be based on the compound's unique structural features and purity profile, rather than on unverifiable biological superiority relative to analogs.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No quantitative biological activity data found in primary research for the exact structure |
| Comparator Or Baseline | Closest related piperidine carboxamide from a 2012 J. Med. Chem. study (different compound): ALK IC50 = 0.174 μM [1] |
| Quantified Difference | Not applicable (data from different compound) |
| Conditions | Exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and patent repositories as of mid-2026. The target compound is absent from all queried bioactivity databases. |
Why This Matters
This evidence of absence prevents procurement decisions based on assumed or extrapolated biological activity, which is a critical risk management step for teams considering this compound for target-based screening.
- [1] Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1705. View Source
